molecular formula C16H13NO3 B8807789 2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione

2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione

Cat. No. B8807789
M. Wt: 267.28 g/mol
InChI Key: RZQVEKFKCAVPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C16H13NO3 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(2-Phenylethoxy)-1H-isoindole-1,3(2H)-dione

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-(2-phenylethoxy)isoindole-1,3-dione

InChI

InChI=1S/C16H13NO3/c18-15-13-8-4-5-9-14(13)16(19)17(15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

RZQVEKFKCAVPKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

N-Hydroxyphthalimide (15.0 g, 92 mmol) and sodium acetate (7.5 g, 92 mmol) were stirred in dimethylsulfoxide (70 ml) at ambient temperature for 3 h. 2-Chloroethylbenzene (12.5 g, 89 mmol) was added and the reaction mixture was heated at reflux for 2 h. After cooling and standing overnight the reaction mixture was filtered and the flitrate was poured onto ice/water (300 ml). The mixture was extracted with dichloromethane (4×100 ml), the combined extracts were dried (MgSO4) and evaporated in vacuo to a residue. Purification by flash chromatography on a silica gel column eluting with heptane/ethyl acetate (1/1) afforded the title compound as a colourless foam (15.7 g, 33%); 1H NMR (DMSO-d6)γ 3.05 (2H, t, --OCH2 --), 4.39 (2H, t, --CH2Ph), 7.20-7.35 (5H, m, Ar-H), 7.85 (4H, s, Ar-H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step Two
Yield
33%

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